molecular formula C18H22N2S B5603012 1-isobutyl-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione

1-isobutyl-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione

Cat. No. B5603012
M. Wt: 298.4 g/mol
InChI Key: KRVARPRVKMWGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including 1-isobutyl-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione, often involves nucleophilic aromatic substitution reactions and can be facilitated by the use of catalysts and specific reagents under controlled conditions. For instance, Ghashang et al. (2013) described an efficient method for preparing hexahydro-1H-quinazolin-2-ones/thiones from aromatic aldehydes, cyclohexanone, and urea or thiourea using Tetrabutylammonium hexatungstate as a catalyst under solvent-free conditions, highlighting the environmental benefits of this synthesis approach (Ghashang, S. S. Mansoor, & K. Aswin, 2013).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is critical in determining their reactivity and potential biological activity. X-ray crystallography, NMR, and IR spectroscopy are commonly used techniques to elucidate the structure of such compounds. For example, Prabhuswamy et al. (2015) provided detailed characterization and crystal structure analysis of a quinazoline derivative, emphasizing the importance of intramolecular and intermolecular interactions in stabilizing the molecular and crystal structures (Prabhuswamy, Dinesha, K. J. Pampa, G. K. Nagaraja, & N. Lokanath, 2015).

Chemical Reactions and Properties

Quinazoline derivatives participate in a variety of chemical reactions, which can be exploited to synthesize novel compounds with potential biological activities. For instance, reactions with dimethyl acetylenedicarboxylate (DMAD) and various chlorides have been used to derive substituted derivatives, showcasing the versatility of quinazoline chemistry (Kornicka, Sa̧czewski, & Gdaniec, 2004).

properties

IUPAC Name

1-(2-methylpropyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-13(2)12-20-16-11-7-6-10-15(16)18(21)19-17(20)14-8-4-3-5-9-14/h3-5,8-9,13H,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVARPRVKMWGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.